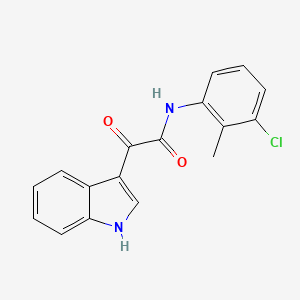

2-Amino-3,5-difluoro-4-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3,5-difluoro-4-methoxybenzoic acid (DFMBA) is a chemical compound that belongs to the family of benzoic acids. It has been extensively studied for its potential applications in the field of medicinal chemistry. DFMBA is a white crystalline powder that is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

Mimicking β-Strand in Peptides

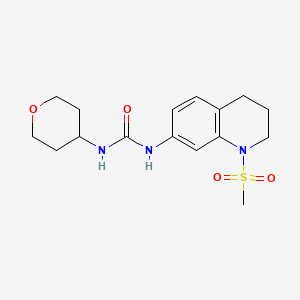

An unnatural amino acid, synthesized from 5-amino-2-methoxybenzoic acid among other components, mimics the hydrogen-bonding functionality of a tripeptide β-strand. This amino acid, referred to as “Hao,” can be incorporated into peptides using standard peptide synthesis techniques. It forms β-sheetlike hydrogen-bonded dimers in solution, demonstrating its potential for designing peptide structures (Nowick et al., 2000).

Synthesis of Pharmaceutical Intermediates

The compound 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, derived from a similar methoxybenzoic acid, is an intermediate in synthesizing amisulpride, an antipsychotic medication. This synthesis process demonstrates the role of methoxybenzoic acid derivatives in pharmaceutical manufacturing (Wang Yu, 2008).

Inhibiting Enzymatic Activities

2-Amino-3,4-dihydroxy-5-methoxybenzoic acid, a compound isolated from Cyclocarya paliurus leaves, exhibits significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase. These findings highlight its potential therapeutic applications in regulating glucose metabolism (Li et al., 2008).

Advancements in Peptide Synthesis

3-Methoxy-4-phenoxybenzoyl group, utilized for exocyclic amino group protection in nucleosides, offers enhanced stability and selectivity in oligodeoxyribonucleotide synthesis. This highlights the role of methoxybenzoic acid derivatives in improving peptide synthesis methodologies (Mishra & Misra, 1986).

Exploration in Material Science

Polyaniline-3-amino-4-methoxybenzoic acid copolymers demonstrate high adsorption capacity for Pd(II), indicating their potential in separating and recovering palladium from automotive catalysts. This study underscores the applicability of such compounds in material recovery and environmental protection (Zhong et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that this compound may interact with a range of biological targets .

Mode of Action

Based on its chemical structure, it may undergo various chemical reactions such as nucleophilic substitution or oxidation

Biochemical Pathways

Similar compounds have been involved in the synthesis of complex molecules like substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo . These molecules can interact with various biochemical pathways, influencing cellular processes.

Pharmacokinetics

Factors such as its molecular weight (20314 g/mol) and chemical structure suggest that it may have certain pharmacokinetic properties

Result of Action

Its potential to participate in the synthesis of various bioactive molecules suggests that it may have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-amino-3,5-difluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLZYYRNYHZXDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)N)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,5-difluoro-4-methoxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2440597.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2440600.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2440604.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2440607.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2440616.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2440617.png)

![1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone](/img/structure/B2440618.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2440619.png)